molecular formula C5H5N3S B14229836 4H-Imidazo[1,2-C][1,3,5]thiadiazine CAS No. 564478-33-7

4H-Imidazo[1,2-C][1,3,5]thiadiazine

Katalognummer: B14229836
CAS-Nummer: 564478-33-7
Molekulargewicht: 139.18 g/mol
InChI-Schlüssel: PIZNIANSDORDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Imidazo[1,2-C][1,3,5]thiadiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo[1,2-C][1,3,5]thiadiazine typically involves the reaction of benzimidazole-2-thione with various reagents. One common method includes the use of Mannich reaction conditions, where (Z)-5-benzylidene-2-thiohydantoin reacts with formaldehyde and primary aromatic amines . Another approach involves the regioselective cascade reaction of benzimidazole-2-thione with MBH acetates in the presence of pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Imidazo[1,2-C][1,3,5]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Wirkmechanismus

The mechanism of action of 4H-Imidazo[1,2-C][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with DNA or proteins, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

4H-Imidazo[1,2-C][1,3,5]thiadiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its diverse chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

564478-33-7

Molekularformel

C5H5N3S

Molekulargewicht

139.18 g/mol

IUPAC-Name

4H-imidazo[1,2-c][1,3,5]thiadiazine

InChI

InChI=1S/C5H5N3S/c1-2-8-4-9-3-7-5(8)6-1/h1-3H,4H2

InChI-Schlüssel

PIZNIANSDORDPE-UHFFFAOYSA-N

Kanonische SMILES

C1N2C=CN=C2N=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.